molecular formula C28H44N4O4 B1236141 (2S,3S)-2-(dimethylamino)-N-[(2Z,6S,9S,10S)-6-isobutyl-10-isopropyl-5,8-dioxo-11-oxa-4,7-diazabicyclo[10.2.2]hexadeca-1(14),2,12,15-tetraen-9-yl]-3-methyl-pentanamide

(2S,3S)-2-(dimethylamino)-N-[(2Z,6S,9S,10S)-6-isobutyl-10-isopropyl-5,8-dioxo-11-oxa-4,7-diazabicyclo[10.2.2]hexadeca-1(14),2,12,15-tetraen-9-yl]-3-methyl-pentanamide

Cat. No. B1236141
M. Wt: 500.7 g/mol
InChI Key: ULQXKOIGVXLOOC-RJJCKBEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Frangulanine is a cyclic peptide.

Scientific Research Applications

Cyclopeptide Alkaloids from Antidesma montana

Research on cyclopeptide alkaloids such as those found in Antidesma montana has shown significant scientific interest. These alkaloids, including AM-1 and AM-2, are structurally similar to the compound you're interested in. They exhibit unique spectroscopic characteristics and have been studied for their chirality and potential applications in various fields of chemistry (Arbain & Taylor, 1993).

Synthesis and Anticholinergic Activity

Studies on stereoisomers of compounds structurally related to the one you mentioned have been synthesized and tested for anticholinergic activity. This research can provide insights into the potential therapeutic applications of these compounds in treating conditions like overactive detrusor syndrome (Oyasu et al., 1994).

Studies Related to Penicillins

Research has also been conducted on compounds related to penicillin, which share structural similarities with your compound of interest. These studies focus on the preparation and transformation of these compounds, offering valuable information on their synthetic pathways and potential medicinal applications (Stoodley & Watson, 1975).

Synthesis and Transformations of Multifunctional Compounds

Another area of study involves the synthesis and transformations of compounds like methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, which serve as versatile synthons for the preparation of various heterocyclic systems. These studies contribute to the understanding of multifunctional compounds and their applications in medicinal chemistry (Pizzioli et al., 1998).

Stereochemistry and NMR Data of Cyclopeptide Alkaloids

There is also significant research in determining the stereochemistry and NMR spectroscopic data of cyclopeptide alkaloids. This research is crucial for understanding the molecular structure and potential applications of these compounds in pharmaceuticals and other scientific fields (Nisar et al., 2010).

properties

Product Name

(2S,3S)-2-(dimethylamino)-N-[(2Z,6S,9S,10S)-6-isobutyl-10-isopropyl-5,8-dioxo-11-oxa-4,7-diazabicyclo[10.2.2]hexadeca-1(14),2,12,15-tetraen-9-yl]-3-methyl-pentanamide

Molecular Formula

C28H44N4O4

Molecular Weight

500.7 g/mol

IUPAC Name

(2S,3S)-2-(dimethylamino)-3-methyl-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide

InChI

InChI=1S/C28H44N4O4/c1-9-19(6)24(32(7)8)28(35)31-23-25(18(4)5)36-21-12-10-20(11-13-21)14-15-29-26(33)22(16-17(2)3)30-27(23)34/h10-15,17-19,22-25H,9,16H2,1-8H3,(H,29,33)(H,30,34)(H,31,35)/b15-14-/t19-,22-,23-,24-,25-/m0/s1

InChI Key

ULQXKOIGVXLOOC-RJJCKBEYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1[C@@H](OC2=CC=C(C=C2)/C=C\NC(=O)[C@@H](NC1=O)CC(C)C)C(C)C)N(C)C

Canonical SMILES

CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC(C)C)C(C)C)N(C)C

synonyms

frangulanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-2-(dimethylamino)-N-[(2Z,6S,9S,10S)-6-isobutyl-10-isopropyl-5,8-dioxo-11-oxa-4,7-diazabicyclo[10.2.2]hexadeca-1(14),2,12,15-tetraen-9-yl]-3-methyl-pentanamide
Reactant of Route 2
(2S,3S)-2-(dimethylamino)-N-[(2Z,6S,9S,10S)-6-isobutyl-10-isopropyl-5,8-dioxo-11-oxa-4,7-diazabicyclo[10.2.2]hexadeca-1(14),2,12,15-tetraen-9-yl]-3-methyl-pentanamide
Reactant of Route 3
(2S,3S)-2-(dimethylamino)-N-[(2Z,6S,9S,10S)-6-isobutyl-10-isopropyl-5,8-dioxo-11-oxa-4,7-diazabicyclo[10.2.2]hexadeca-1(14),2,12,15-tetraen-9-yl]-3-methyl-pentanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(2S,3S)-2-(dimethylamino)-N-[(2Z,6S,9S,10S)-6-isobutyl-10-isopropyl-5,8-dioxo-11-oxa-4,7-diazabicyclo[10.2.2]hexadeca-1(14),2,12,15-tetraen-9-yl]-3-methyl-pentanamide
Reactant of Route 5
Reactant of Route 5
(2S,3S)-2-(dimethylamino)-N-[(2Z,6S,9S,10S)-6-isobutyl-10-isopropyl-5,8-dioxo-11-oxa-4,7-diazabicyclo[10.2.2]hexadeca-1(14),2,12,15-tetraen-9-yl]-3-methyl-pentanamide
Reactant of Route 6
(2S,3S)-2-(dimethylamino)-N-[(2Z,6S,9S,10S)-6-isobutyl-10-isopropyl-5,8-dioxo-11-oxa-4,7-diazabicyclo[10.2.2]hexadeca-1(14),2,12,15-tetraen-9-yl]-3-methyl-pentanamide

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